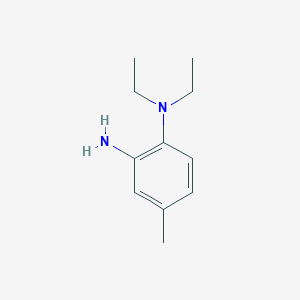

(2-Amino-4-methylphenyl)diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Amino-4-methylphenyl)diethylamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organocatalysis and Synthesis of Heterocycles

A study by Pandit et al. (2016) highlighted the use of diethylamine, a compound related to (2-Amino-4-methylphenyl)diethylamine, as an efficient organocatalyst in the synthesis of medicinally privileged 2-amino-4H-chromenes. This process benefits from ambient reaction conditions, high yields, and the avoidance of conventional purification steps, showcasing the compound's role in facilitating environmentally benign and diversity-oriented chemical syntheses (Pandit et al., 2016).

Corrosion Inhibition

Research by Gupta et al. (2017) investigated α-aminophosphonates, synthesized using diethylamine, for their potential as corrosion inhibitors on mild steel in hydrochloric acid, a common industrial challenge. This study not only emphasizes the chemical's utility in protecting metal surfaces but also combines experimental and theoretical methods to understand the inhibition mechanism, offering insights into its practical applications in industrial processes (Gupta et al., 2017).

Material Science and Electronics

The application of diethylamine in the synthesis of polytriarylamines for organic electronic devices was explored by Shen et al. (2007), where microwave-assisted palladium-catalysed amination significantly reduced polymerization time. This work underscores the importance of this compound and its derivatives in the field of material science, particularly in creating conductive polymers for electronic applications (Shen et al., 2007).

Orientations Futures

The wide range of applications of compounds similar to “(2-Amino-4-methylphenyl)diethylamine” has inspired many researchers to develop efficient methods for their synthesis . These compounds are known to exhibit diverse pharmacological activities and are useful in the development of new drugs useful in the treatment of various diseases .

Mécanisme D'action

Target of Action

Similar compounds have been known to target the amino acid transporter asct2 (slc1a5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular functions.

Mode of Action

If it indeed targets ASCT2, it might interact with the transporter, potentially inhibiting the uptake of glutamine . This could lead to changes in cellular metabolism and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Amino-4-methylphenyl)diethylamine . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.

Propriétés

IUPAC Name |

1-N,1-N-diethyl-4-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-13(5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBGZOIAEQTWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589746 |

Source

|

| Record name | N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946761-64-4 |

Source

|

| Record name | N~1~,N~1~-Diethyl-4-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)